molecular formula C20H28N2O5 B12277491 Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate

Cat. No.: B12277491
M. Wt: 376.4 g/mol
InChI Key: XYLTWJZHTZTSFD-UHFFFAOYSA-N
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Description

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a chiral peptidomimetic compound featuring a Boc (tert-butoxycarbonyl)-protected pyrrolidine moiety and a phenylpropanoate ester. This compound is widely utilized as a key intermediate in organic synthesis, particularly for protease inhibitors and other bioactive molecules . Its structural complexity and stereochemical specificity make it valuable in pharmaceutical research.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-12-8-11-16(22)17(23)21-15(18(24)26-4)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H,21,23)

InChI Key

XYLTWJZHTZTSFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate typically involves multiple steps. One common route starts with the protection of the pyrrolidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the Boc-protected pyrrolidine with a suitable carboxylic acid derivative, such as an activated ester or acid chloride, under basic conditions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those derived from this compound, exhibit potent antibacterial properties. For instance, certain pyrrolidine-based carbapenems have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa . The synthesis of these derivatives often involves modifying the pyrrolidine ring to improve binding affinity and efficacy.

Synthesis of Bioactive Compounds

The compound acts as a building block in the synthesis of various bioactive molecules. It can be utilized in multicomponent reactions to create complex structures that have therapeutic potential.

Building Block for Drug Development

This compound has been employed in synthesizing:

  • Imidazo[1,2-b]pyridazine derivatives : These compounds are noted for their activity as IKKβ inhibitors, which are relevant in cancer therapy .
  • Dicarba-closo-dodecaborane derivatives : Potential D2 receptor antagonists that could be explored for neurological applications .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in the synthesis of new compounds with desirable biological activities.

Case Study 1: Antibacterial Efficacy

A study highlighted the synthesis of a series of pyrrolidine derivatives that exhibited significant antibacterial activity. The synthesized compounds were evaluated against various bacterial strains, showing minimum inhibitory concentrations (MICs) lower than those for standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Activity
Compound 9k0.10 - 1.00Better than ciprofloxacin
Ciprofloxacin3.12 - 6.25Standard control

Case Study 2: Asymmetric Synthesis

Recent advancements in asymmetric synthesis using this compound have led to the development of chiral organocatalysts for Michael addition reactions. These catalysts demonstrated enhanced enantioselectivity, showcasing the compound's utility in chiral synthesis .

Mechanism of Action

The mechanism of action of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group that interacts with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrrolidine or Ester Groups

(a) Methyl (S)-1-Boc-β-oxo-2-pyrrolidinepropanoate (CAS 1403576-45-3)
  • Structure: Differs by the presence of a β-keto group on the pyrrolidine ring and an ethoxy ester instead of phenylpropanoate.
  • Molecular Formula: C₁₃H₂₁NO₅ .
  • Applications : Serves as a precursor for modified peptidomimetics, though its lack of a phenyl group reduces lipophilicity compared to the target compound.
(b) (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic Acid (Alacepril, CAS 74258-86-9)
  • Structure: Replaces the methyl ester with a carboxylic acid and introduces an acetylthio-methylpropanoyl group.
  • Molecular Formula : C₂₀H₂₆N₂O₅S .
  • Applications: Known as Alacepril, a prodrug used in hypertension treatment. The free carboxylic acid enhances bioavailability compared to the ester form .
(c) Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate (CAS 1001600-54-9)
  • Structure : Features additional cyclohexyl and diphenyl groups, increasing steric bulk and hydrophobicity.
  • Applications : Labeled as "MV1," this compound is explored in advanced drug discovery for its enhanced binding affinity to specific targets .

Functional and Pharmacokinetic Comparisons

Compound CAS Number Molecular Formula Key Structural Features Applications
Target Compound 328086-60-8 C₂₀H₂₇N₂O₅ Boc-pyrrolidine, phenylpropanoate ester Protease inhibitor intermediate
Methyl (S)-1-Boc-β-oxo-pyrrolidine 1403576-45-3 C₁₃H₂₁NO₅ β-keto pyrrolidine, ethoxy ester Peptidomimetic synthesis
Alacepril 74258-86-9 C₂₀H₂₆N₂O₅S Acetylthio group, carboxylic acid Antihypertensive prodrug
MV1 1001600-54-9 C₃₄H₄₃N₄O₆ Cyclohexyl, diphenyl, methylamino substituents High-affinity drug candidate

Key Observations :

Ester vs. Carboxylic Acid : The target compound’s methyl ester (328086-60-8) improves cell permeability but requires hydrolysis for activation, whereas Alacepril’s carboxylic acid (74258-86-9) offers direct bioavailability .

Steric Modifications : MV1 (1001600-54-9) demonstrates how bulky substituents (e.g., diphenyl groups) enhance target binding but may reduce solubility .

Functional Groups : The β-keto group in 1403576-45-3 increases reactivity but reduces stability compared to the Boc-protected pyrrolidine in the target compound .

Biological Activity

Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, mechanism of action, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C22H31N3O8
  • Molecular Weight : 465.5 g/mol
  • SMILES Notation : O=C(N1C@HCC@HC1)OCC2=CC=CC=C2

The synthesis typically involves several steps:

  • Protection of the Pyrrolidine Nitrogen : Using a Boc (tert-butoxycarbonyl) group.
  • Coupling Reaction : The Boc-protected pyrrolidine is coupled with a carboxylic acid derivative.
  • Esterification : Introducing the methyl ester group to complete the synthesis.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which participates in binding interactions or catalytic processes. The presence of the phenyl group enhances hydrophobic interactions, increasing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives with a similar pyrrolidine structure have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Staphylococcus aureus (MRSA) .

CompoundActivityTarget Organisms
LenapenemPotent antibacterialGram-positive and Gram-negative bacteria
11gExcellent anti-MRSAMRSA
11kHigh efficacyVarious bacterial strains

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that compounds containing the pyrrolidine moiety can exhibit cytotoxic effects against various tumor cell lines. For example, this compound has been evaluated for its growth inhibitory effects against cancer cells using assays such as the MTT assay, which measures cell viability .

Case Studies

  • Antibacterial Efficacy :
    • A study explored the antibacterial activity of pyrrolidine derivatives, revealing that certain substitutions on the pyrrolidine ring significantly enhanced their effectiveness against resistant bacterial strains .
  • Antitumor Potential :
    • Research focusing on similar compounds showed promising results in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy .

Q & A

Q. How are stability studies designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer: Conduct forced degradation studies in buffers (pH 1–13) at 40–60°C, sampling at intervals (0, 7, 14 days). Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns. Compare kinetic degradation rates using Arrhenius plots to predict shelf-life .

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